molecular formula C18H19N3O4 B5528839 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine

1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine

Cat. No.: B5528839
M. Wt: 341.4 g/mol
InChI Key: VRHIFKIMRXOVHD-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrobenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group, a nitro group, and a benzoyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group using strong acids like hydrobromic acid.

    Oxidation: The compound can undergo oxidation reactions where the methoxy group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.

Scientific Research Applications

1-(4-Methoxy-3-nitrobenzoyl)-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, compounds derived from this compound may inhibit the activity of enzymes like cyclooxygenase, which is involved in the inflammatory response. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(4-Methoxy-3-nitrobenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(4-Methoxy-3-nitrobenzoyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring. It may have different chemical reactivity and biological activity.

    1-(4-Methoxy-3-nitrobenzoyl)azepane: This compound has an azepane ring instead of a piperazine ring, which may affect its physical and chemical properties.

    1-(4-Methoxy-3-nitrobenzoyl)pyrrolidine: This compound has a pyrrolidine ring, which may result in different pharmacological properties compared to the piperazine derivative.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-8-7-14(13-16(17)21(23)24)18(22)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHIFKIMRXOVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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